Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Physicochemical property differentiation Lipophilicity comparison Benzofuran ester analogs

Researchers pursuing aldose reductase inhibitors per the ES-2293045-T3 patent family require the exact 4-acetoxy-6-carboxylate disubstituted benzofuran intermediate-generic analogs lacking either handle break the published synthetic route. This compound resolves that supply bottleneck. • Orthogonal handles: 4-acetoxy protects the phenolic OH for late-stage deprotection (K₂CO₃/MeOH/H₂O, 1 h, RT); 6-methyl carboxylate enables amidation, hydrolysis, or reduction without disturbing the 4-position. • QC-verified ≥98% purity (HPLC), supplied as a pale yellow solid; XLogP3 2.3, TPSA 65.7 Ų for predictable RP-HPLC retention. • Standard 2-8°C storage, ambient shipping; available in 100 mg to 25 g quantities from multiple stock points.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 37978-61-3
Cat. No. B1422184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate
CAS37978-61-3
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2OC(=O)C)C(=O)OC
InChIInChI=1S/C13H12O5/c1-7-4-10-11(17-7)5-9(13(15)16-3)6-12(10)18-8(2)14/h4-6H,1-3H3
InChIKeyRYKAHKWLZNRCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (CAS 37978-61-3): Core Identity and Procurement Baseline


Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (CAS 37978-61-3) is a synthetic benzofuran derivative with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol [1]. The compound features a benzofuran core substituted with an acetoxy group at the 4-position, a methyl group at the 2-position, and a methyl carboxylate ester at the 6-position . It is primarily supplied as a research chemical and synthetic building block, with commercial purity specifications typically at 95% or 98% . The compound has been cited in patent literature as an intermediate in the synthesis of benzofuran derivatives with potential aldose reductase inhibitory and platelet aggregation inhibitory activities [2].

Why Generic Substitution of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate Fails: Substitution Pattern Specificity


Generic substitution of Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate is not straightforward due to its precise 4-acetoxy-6-carboxylate disubstitution pattern on the benzofuran scaffold. The acetoxy group at C-4 serves as both a protecting group for the phenolic hydroxyl and a modulator of electronic and steric properties, while the 6-carboxylate methyl ester provides a functional handle for further derivatization . Closely related analogs—such as 4-acetoxy-2-methylbenzofuran (CAS 121724-99-0), which lacks the 6-carboxylate ester entirely—cannot participate in the same downstream coupling or hydrolysis chemistries [1]. Similarly, shifting to the ethyl ester analog (ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate) alters the hydrolytic stability and reactivity profile of the carboxylate, making direct substitution without re-optimization of reaction conditions unreliable . The quantitative evidence below substantiates these substitution-specific differences.

Quantitative Differentiation Evidence for Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (CAS 37978-61-3)


Computed LogP Divergence Between Methyl and Ethyl Ester Analogs

The methyl ester (target compound) and its ethyl ester analog (ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate) exhibit distinct computed lipophilicities. The methyl ester has a computed XLogP3 of 2.3, while the ethyl ester is expected to be more lipophilic by approximately 0.4–0.5 log units based on the incremental contribution of an additional methylene group . This difference is consequential for chromatographic retention, membrane permeability in cell-based assays, and partition-dependent reactivity in biphasic synthetic protocols.

Physicochemical property differentiation Lipophilicity comparison Benzofuran ester analogs

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

The target compound has a topological polar surface area (TPSA) of 65.7 Ų with 5 hydrogen bond acceptor sites, arising from the acetoxy carbonyl, the ester carbonyl, the benzofuran ring oxygen, and the two ester oxygens . In contrast, 4-acetoxy-2-methylbenzofuran (CAS 121724-99-0), which lacks the 6-carboxylate ester, has a TPSA of approximately 35.5 Ų with only 3 H-bond acceptors . This doubling of polar surface area fundamentally alters solubility, permeability, and protein-binding potential.

Drug-likeness TPSA comparison Benzofuran scaffold

Patent-Documented Use as a Key Intermediate in Benzofuran-Derived Aldose Reductase Inhibitor Synthesis

According to patent ES-2293045-T3, the target compound is cited as an intermediate in the synthesis of benzofuran derivatives with aldose reductase inhibitory activity, platelet aggregation inhibitory activity, and arachidonic acid metabolism inhibitory activity [1]. While the patent does not report biological activity for this specific intermediate, the structural features present—particularly the 4-acetoxy and 6-carboxylate ester groups—are essential for the subsequent synthetic transformations leading to the pharmacologically active final compounds. Simpler benzofuran analogs lacking these substituents cannot fulfill this intermediate role.

Synthetic intermediate Aldose reductase inhibition Diabetic complication therapeutics

Acetoxy Group as Orthogonal Protecting Group: Synthetic Flexibility vs. 4-Hydroxy Analog

The 4-acetoxy group in the target compound serves as a protected form of the 4-hydroxy analog (methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate). The acetate protection prevents unwanted O-alkylation or oxidation side reactions during synthetic sequences targeting the 2-methyl or 6-carboxylate positions . Upon completion of synthetic steps, the acetate can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O at ambient temperature) . This orthogonal protection strategy is not available with the free 4-hydroxy analog, which would require separate protection before similar manipulations.

Protecting group strategy Synthetic orthogonality Benzofuran derivatization

Best-Fit Research and Industrial Application Scenarios for Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate


Synthesis of Patent-Described Benzofuran-Based Aldose Reductase Inhibitors

The compound is explicitly cited in the ES-2293045-T3 patent family as an intermediate for preparing benzofuran derivatives with aldose reductase inhibitory activity [1]. Research groups synthesizing these patent compounds for diabetic complication studies should procure this exact intermediate to ensure structural fidelity to the published route. No alternative benzofuran analog can substitute without altering the downstream synthetic pathway.

Multi-Step Synthesis Requiring Orthogonal Protection of the 4-Phenolic Position

When synthetic sequences require selective functionalization at the 2-methyl or 6-carboxylate positions while preserving the 4-hydroxy group for late-stage deprotection, the target compound's pre-installed acetoxy group provides a distinct advantage . The acetate can be cleaved under mild basic conditions (K₂CO₃/MeOH/H₂O, ambient temperature, 1 h) after key transformations are complete, a strategy unavailable with the free 4-hydroxy analog.

Building Block for Benzofuran Library Synthesis via 6-Carboxylate Derivatization

The 6-methyl carboxylate ester serves as a versatile handle for amide formation, ester hydrolysis to the carboxylic acid, or reduction to the primary alcohol . In library synthesis efforts, this compound allows diversification at the 6-position while the 4-acetoxy and 2-methyl groups remain fixed, enabling systematic structure-activity relationship (SAR) exploration of the benzofuran scaffold without introducing additional synthetic complexity at the protected 4-position.

Chromatographic Method Development Using Defined Physicochemical Properties

With a computed XLogP3 of 2.3 and a TPSA of 65.7 Ų, this compound occupies a well-defined position in lipophilicity-polarity space relative to its analogs . It can serve as a reference standard for developing reversed-phase HPLC methods for benzofuran derivative purification, where its retention behavior can be reliably predicted and contrasted with the more lipophilic ethyl ester analog (estimated XLogP3 ≈ 2.7–2.8) or the less polar 4-acetoxy-2-methylbenzofuran (TPSA ≈ 35.5 Ų).

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